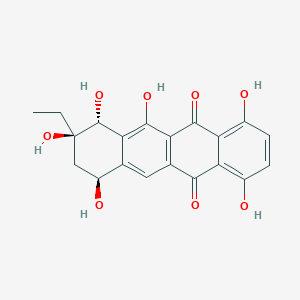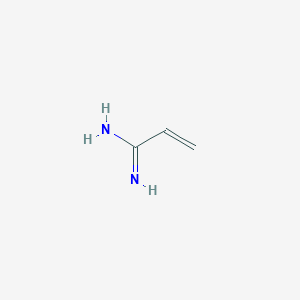
4-Methylpiperazine-1-carbothiohydrazide
Übersicht
Beschreibung
4-Methylpiperazine-1-carbothiohydrazide is a chemical compound that has been studied for its potential antineoplastic (anti-cancer) properties . It was prepared by the transamination reaction of 4-methyl-4-phenyl-3-thiosemicarbazide with N-Methylpiperazine .
Synthesis Analysis
The synthesis of 4-Methylpiperazine-1-carbothiohydrazide involves a transamination reaction of 4-methyl-4-phenyl-3-thiosemicarbazide with N-Methylpiperazine in MeCN . This compound was then used in the synthesis of N’-(4-Methylpiperazine-1-carbonothioyl)picolinohydrazonamide (HAmMePipz) by the reduction of cyanopyridine in the presence of 4-Methylpiperazine-1-carbothiohydrazide in MeOH with Na metal .Molecular Structure Analysis
The molecular formula of 4-Methylpiperazine-1-carbothiohydrazide is C6H14N4S . The compound was characterized by elemental analysis, IR, 1H-NMR, 13C-NMR spectroscopy, and ESI mass spectrometry .Chemical Reactions Analysis
The compound has been used in the synthesis of N’-(4-Methylpiperazine-1-carbonothioyl)picolinohydrazonamide (HAmMePipz) by the reduction of cyanopyridine . The thermal decomposition studies on 4-methylpiperazine-1-carbodithioic acid ligand and its complexes have also been carried out .Physical And Chemical Properties Analysis
The compound has a molecular weight of 174.27 . More detailed physical and chemical properties such as boiling point, linear structure formula, and InChI Key are not available in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
4-Methylpiperazine-1-carbothiohydrazide derivatives have been studied for their potential in cancer treatment. For instance, studies on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) in rat bile demonstrated its extensive metabolism and identified several metabolites. This compound exhibited significant in vitro and in vivo anticancer activity with low toxicity (Jiang et al., 2007). Similarly, other derivatives were synthesized and evaluated for their in vitro anticancer activities, with certain compounds showing notable effectiveness (Hou et al., 2006).
Corrosion Inhibition
Research on 8-hydroxyquinoline analogs of 4-methylpiperazine-1-carbothioamide revealed their utility as corrosion inhibitors. These compounds showed effectiveness in protecting steel from corrosion in acidic environments, demonstrating the potential of 4-methylpiperazine-1-carbothiohydrazide derivatives in industrial applications (About et al., 2020).
Physicochemical Studies
Physicochemical studies of various complexes involving 4-methylpiperazine-1-carbodithioic acid ligand have been conducted. These studies include thermal decomposition and characterization of complexes with metals like iron, cobalt, copper, and zinc. The thermal stability and decomposition patterns of these complexes were explored, providing insights into their potential applications (Kalia et al., 2008).
Antimicrobial Activity
Several complexes derived from 4-methylpiperazine-1-carbodithiohydrazide and metals like zinc, cadmium, and mercury have been prepared and characterized. These complexes were tested for their antimicrobial activity against various pathogens, including fungi and bacteria, demonstrating their potential in medical and pharmaceutical applications (Kalia et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methylpiperazine-1-carbothiohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4S/c1-9-2-4-10(5-3-9)6(11)8-7/h2-5,7H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGXJKJTJUBQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571058 | |
| Record name | 4-Methylpiperazine-1-carbothiohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpiperazine-1-carbothiohydrazide | |
CAS RN |
15970-51-1 | |
| Record name | 4-Methylpiperazine-1-carbothiohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






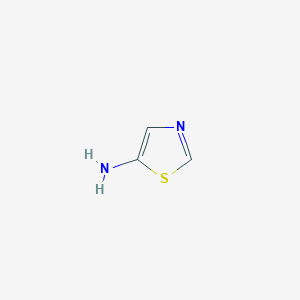
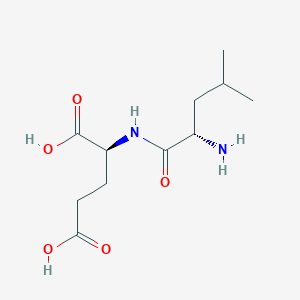
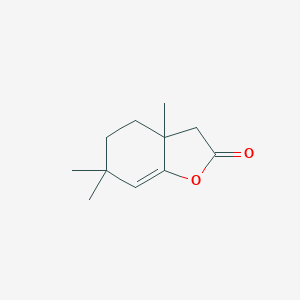
![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)


